molecular formula C9H10N2 B1628889 7-Methyl-1H-indol-4-amine CAS No. 90868-08-9

7-Methyl-1H-indol-4-amine

Cat. No.: B1628889
CAS No.: 90868-08-9
M. Wt: 146.19 g/mol
InChI Key: JDQNDHBUAHUCOC-UHFFFAOYSA-N
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Description

7-Methyl-1H-indol-4-amine is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Safety and Hazards

The safety data sheet for a similar compound, “1-Methyl-1H-indol-5-amine”, indicates that it is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in a hugely diverse array of biologically significant natural compounds and have broad-spectrum biological activities . Therefore, the future directions for “7-Methyl-1H-indol-4-amine” could involve exploring its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indol-4-amine typically involves the construction of the indole ring system followed by specific functionalization at the 7-methyl and 4-amino positions. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent methylation and amination steps are carried out to introduce the 7-methyl and 4-amino groups, respectively .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by selective functionalization steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1H-indol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Methyl-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-1H-indol-4-amine is unique due to the presence of both the 7-methyl and 4-amino groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, binding affinity to molecular targets, and overall biological activity .

Properties

IUPAC Name

7-methyl-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-2-3-8(10)7-4-5-11-9(6)7/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQNDHBUAHUCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)N)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611424
Record name 7-Methyl-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90868-08-9
Record name 7-Methyl-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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